
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids. It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of a precursor containing an amino group and an aldehyde group, followed by methylation of the imidazole ring. The reaction typically requires a catalyst such as zinc chloride and is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs a multi-step synthesis process. The initial step involves the formation of the imidazole ring, followed by the introduction of the amino and methyl groups. The process is optimized for large-scale production, ensuring cost-effectiveness and high efficiency.
化学反应分析
Types of Reactions
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
科学研究应用
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in enzyme catalysis and protein structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
作用机制
The mechanism of action of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, influencing their activity and function. This interaction can modulate biochemical pathways, leading to various physiological effects .
相似化合物的比较
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole: A simpler compound that forms the core structure of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid.
Histamine: A biologically active compound derived from histidine, involved in immune responses.
Uniqueness
This compound is unique due to its specific structural features, including the methyl group on the imidazole ring and the amino acid backbone. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-9-6(10)4-5(8)7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m0/s1 |
InChI 键 |
HPAKSUMDGSVKOS-YFKPBYRVSA-N |
手性 SMILES |
CN1C=CN=C1C[C@@H](C(=O)O)N |
规范 SMILES |
CN1C=CN=C1CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


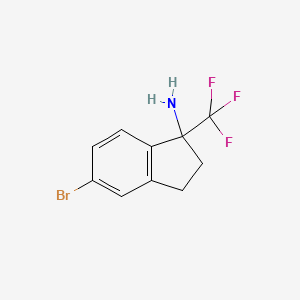
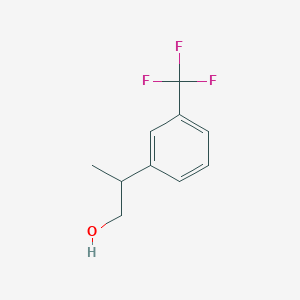
![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
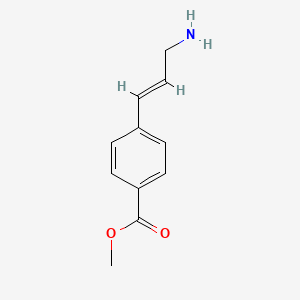
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
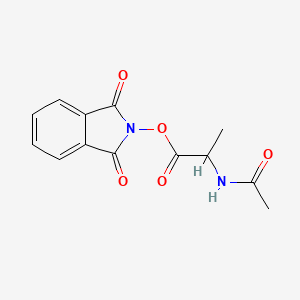
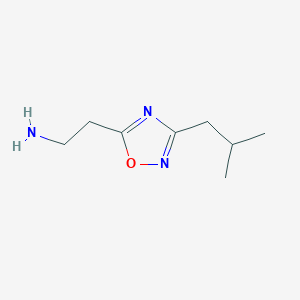
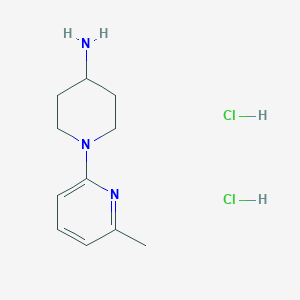
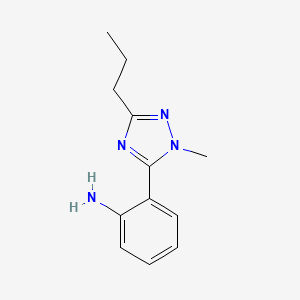
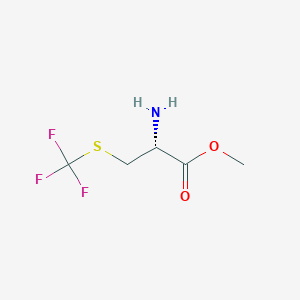
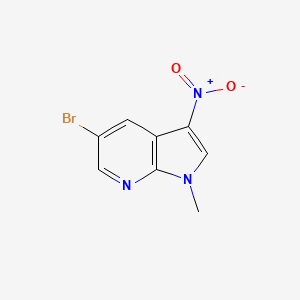
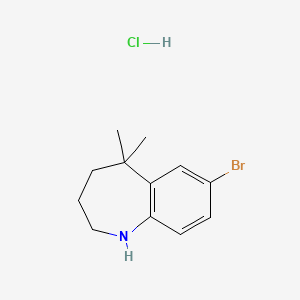
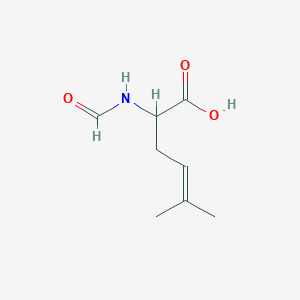
![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
